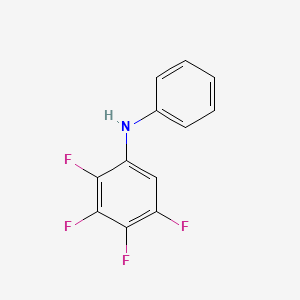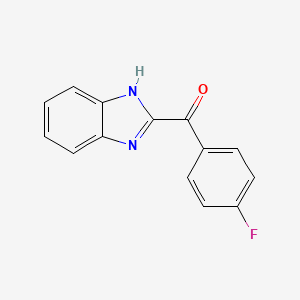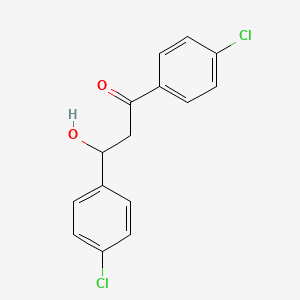
1-Propanone, 1,3-bis(4-chlorophenyl)-3-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanone, 1,3-bis(4-chlorophenyl)-3-hydroxy- is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of two 4-chlorophenyl groups and a hydroxy group attached to a propanone backbone. Its unique structure imparts distinct chemical properties and reactivity, making it a valuable substance for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 1,3-bis(4-chlorophenyl)-3-hydroxy- typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, to facilitate the reaction and improve yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product suitable for various applications.
化学反应分析
Types of Reactions: 1-Propanone, 1,3-bis(4-chlorophenyl)-3-hydroxy- undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent and conditions used.
Reduction: The carbonyl group can be reduced to form an alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
1-Propanone, 1,3-bis(4-chlorophenyl)-3-hydroxy- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-Propanone, 1,3-bis(4-chlorophenyl)-3-hydroxy- depends on its specific application and the molecular targets involved. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the hydroxy and chlorophenyl groups can influence its binding affinity and specificity for different molecular targets.
相似化合物的比较
1-Propanone, 1,3-bis(4-methoxyphenyl)-: Similar structure but with methoxy groups instead of chlorophenyl groups.
1-Propanone, 1,3-bis(4-hydroxyphenyl)-: Contains hydroxy groups instead of chlorophenyl groups.
1-Propanone, 1,3-bis(4-nitrophenyl)-: Contains nitrophenyl groups instead of chlorophenyl groups.
Uniqueness: 1-Propanone, 1,3-bis(4-chlorophenyl)-3-hydroxy- is unique due to the presence of chlorophenyl groups, which impart distinct chemical reactivity and biological activity
属性
CAS 编号 |
58949-81-8 |
|---|---|
分子式 |
C15H12Cl2O2 |
分子量 |
295.2 g/mol |
IUPAC 名称 |
1,3-bis(4-chlorophenyl)-3-hydroxypropan-1-one |
InChI |
InChI=1S/C15H12Cl2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-8,14,18H,9H2 |
InChI 键 |
YFUBFYOTQKPRRY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


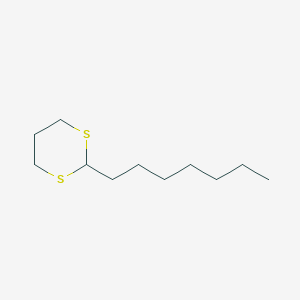
![Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl-](/img/structure/B14623060.png)

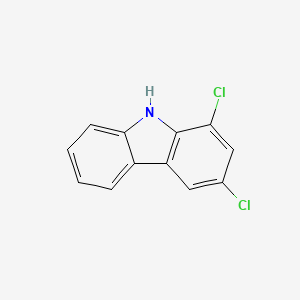

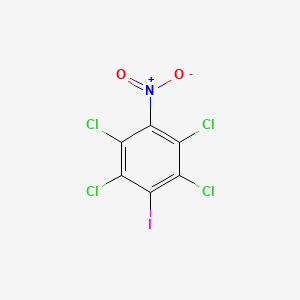
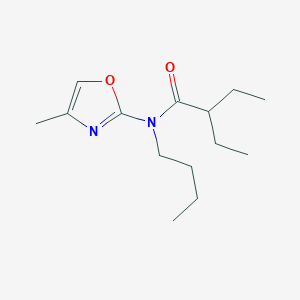
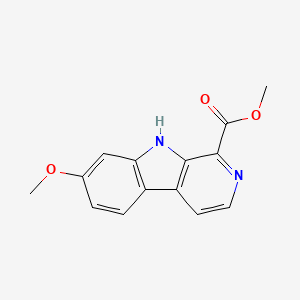
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)
